

Technical Guide: N-Methyl-(3-chloro-4-methoxy)benzylamine

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Compound of Interest

Compound Name:	N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
Cat. No.:	B267823

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CAS Number: 372117-85-6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-Methyl-(3-chloro-4-methoxy)benzylamine**, a derivative of a key pharmaceutical intermediate. Due to the limited publicly available data on the N-methylated compound, this guide focuses on the synthesis and properties of its immediate precursor, 3-Chloro-4-methoxybenzylamine, and presents a detailed, logical protocol for its subsequent N-methylation.

Introduction

N-Methyl-(3-chloro-4-methoxy)benzylamine (CAS No. 372117-85-6) is a substituted secondary amine. It is the N-methyl derivative of 3-Chloro-4-methoxybenzylamine, a critical building block in the synthesis of Avanafil, a potent and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. The structural modification from a primary to a secondary amine can significantly alter the pharmacological profile, including receptor binding affinity, metabolic stability, and pharmacokinetic properties. Therefore, **N-Methyl-(3-chloro-4-methoxy)benzylamine** represents a compound of interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Physicochemical Properties

Quantitative data for **N-Methyl-(3-chloro-4-methoxy)benzylamine** is not readily available. The following table summarizes the known properties of its precursor, 3-Chloro-4-methoxybenzylamine, and its hydrochloride salt, which are essential for its synthesis and handling.

Property	3-Chloro-4-methoxybenzylamine	3-Chloro-4-methoxybenzylamine HCl	Data Source(s)
CAS Number	115514-77-7	41965-95-1	[1] [2]
Molecular Formula	C ₈ H ₁₀ ClNO	C ₈ H ₁₁ Cl ₂ NO	[1] [2]
Molecular Weight	171.62 g/mol	208.08 g/mol	[1] [2]
Appearance	Liquid	Solid	[1] [3]
Purity	≥ 98%	≥ 97%	[1] [3]
Boiling Point	Not specified	263.5 °C at 760 mmHg	[3]
Melting Point	Not specified	250-255 °C	[3]
Solubility	Not specified	Soluble in Methanol	[3]
InChI Key	OCNMSDZALRAYEX-UHFFFAOYSA-N	IKWWOZCEHOYKAO-UHFFFAOYSA-N	[1] [2]

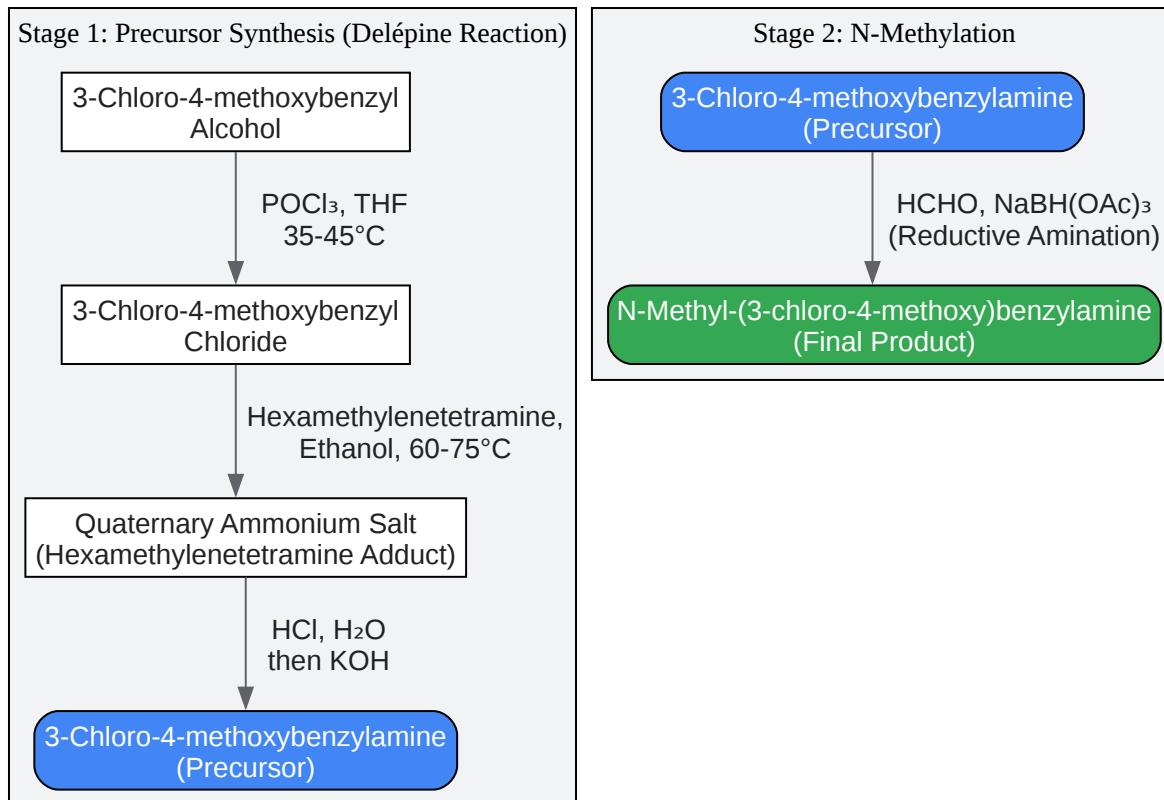
Synthesis Pathway

The synthesis of **N-Methyl-(3-chloro-4-methoxy)benzylamine** can be logically achieved in a two-stage process:

- Synthesis of the Precursor: Production of 3-Chloro-4-methoxybenzylamine from a suitable starting material.
- N-Methylation: Introduction of a methyl group to the primary amine of the precursor.

A robust and high-yield method for synthesizing the precursor starts from 3-chloro-4-methoxybenzyl alcohol. This multi-step process, known as the Delépine reaction, involves

chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.



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Proposed synthetic workflow for **N-Methyl-(3-chloro-4-methoxy)benzylamine**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent N-methylation.

Synthesis of 3-Chloro-4-methoxybenzylamine (Precursor)

This protocol is adapted from established industrial methods and involves three main steps.[\[4\]](#)

[\[5\]](#)

Step 1: Chlorination of 3-Chloro-4-methoxybenzyl Alcohol

- Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 3-chloro-4-methoxybenzyl alcohol (1 equivalent) in tetrahydrofuran (THF).
- Reagent Addition: To the solution, add phosphorus oxychloride (POCl_3 , 1.0-1.5 equivalents) dropwise while maintaining the temperature.
- Reaction: Heat the mixture to 35-45°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

- Reaction Setup: Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.
- Reagent Addition: Add hexamethylenetetramine (urotropine, 1.0-1.2 equivalents) to the solution.
- Reaction: Heat the mixture to 60-75°C and stir. The formation of the quaternary ammonium salt precipitate will be observed. Continue heating until the reaction is complete.
- Isolation: Cool the mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to obtain the quaternary ammonium salt.

Step 3: Hydrolysis to the Primary Amine

- Reaction Setup: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

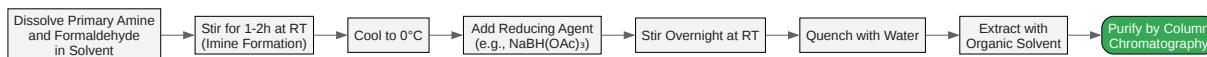
- Reaction: Heat the mixture to 40-50°C to facilitate hydrolysis.
- Work-up: After the reaction is complete, cool the solution. Adjust the pH to be alkaline (pH > 7) with potassium hydroxide (KOH).
- Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 3-Chloro-4-methoxybenzylamine, can be further purified by vacuum distillation to achieve high purity ($\geq 99.3\%$).[4]

N-Methylation of 3-Chloro-4-methoxybenzylamine (Proposed Protocol)

This proposed protocol for reductive amination is a standard and effective method for the N-methylation of primary amines.

- Reaction Setup: In a round-bottomed flask, dissolve 3-Chloro-4-methoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
- Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1-1.5 equivalents) to the stirred solution.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), portion-wise.
- Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC or LC-MS analysis indicates the consumption of the starting material.
- Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **N-Methyl-(3-chloro-4-**

(4-methoxy)benzylamine can be purified by column chromatography on silica gel to yield the final product.



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Experimental workflow for the proposed N-methylation via reductive amination.

Applications in Research and Drug Development

As a derivative of a known pharmacophore for PDE-5 inhibition, **N-Methyl-(3-chloro-4-methoxy)benzylamine** is a valuable compound for:

- Structure-Activity Relationship (SAR) Studies: Investigating how the N-methylation affects binding affinity and selectivity for PDE-5 or other related enzymes.
- Lead Optimization: Serving as a new building block for the synthesis of novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles compared to existing drugs like Avanafil.
- Metabolic Studies: The N-methyl group can influence the metabolic fate of the molecule. N-demethylation is a common metabolic pathway, and studying this compound can provide insights into the metabolism of related drugs.^[6]

This technical guide provides a foundational understanding of **N-Methyl-(3-chloro-4-methoxy)benzylamine**, focusing on its synthesis from a readily accessible precursor. The detailed protocols and workflows are intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

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